Niobium(5+) ethanolate

Catalog No.
S1892770
CAS No.
3236-82-6
M.F
C10H30NbO5
M. Wt
323.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Niobium(5+) ethanolate

CAS Number

3236-82-6

Product Name

Niobium(5+) ethanolate

IUPAC Name

ethanol;niobium

Molecular Formula

C10H30NbO5

Molecular Weight

323.25 g/mol

InChI

InChI=1S/5C2H6O.Nb/c5*1-2-3;/h5*3H,2H2,1H3;

InChI Key

PNCDAXYMWHXGON-UHFFFAOYSA-N

SMILES

CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Nb+5]

Canonical SMILES

CCO.CCO.CCO.CCO.CCO.[Nb]

Precursor for Niobium-Based Materials

One of the primary applications of niobium(V) ethoxide is as a precursor for the synthesis of advanced niobium-based materials. These materials can exhibit interesting properties such as superconductivity, ferroelectricity, and photocatalysis []. By carefully controlling the reaction conditions, researchers can use niobium(V) ethoxide to create thin films, powders, and other nanostructured materials with tailored properties for specific applications [].

Here are some examples of niobium-based materials that can be synthesized using niobium(V) ethoxide:

  • Superconductors: Niobium plays a crucial role in many high-temperature superconductor materials. Niobium(V) ethoxide can be used as a precursor for the development of new and improved superconductors with potential applications in power transmission and magnetic levitation technology [].
  • Ferroelectric Materials: Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an applied electric field. Niobium(V) ethoxide can be a useful precursor for creating thin films of ferroelectric materials with applications in non-volatile memories and electronic devices [].
  • Photocatalytic Materials: Photocatalysis is a process where light is used to drive a chemical reaction. Niobium-based photocatalysts have shown promise for applications such as water splitting for hydrogen fuel production and degradation of environmental pollutants [].

Niobium(5+) ethanolate, also known as niobium(V) ethoxide, is a metalorganic compound with the chemical formula Nb2(OC2H5)10\text{Nb}_2(\text{OC}_2\text{H}_5)_{10}. This compound appears as a colorless liquid that is soluble in various organic solvents but is prone to hydrolysis when exposed to moisture. Niobium(5+) ethanolate is primarily utilized in the sol-gel processing of materials containing niobium oxides, which are important in various applications including electronics and materials science .

The structure of niobium(5+) ethanolate is characterized by its dimeric form in solution, where two niobium centers are octahedrally coordinated by ethoxide ligands. Each niobium atom is surrounded by four monodentate and two bridging ethoxide ligands, forming a pair of octahedra that share a common edge .

Niobium(5+) ethanolate is a flammable liquid (flash point likely below room temperature) []. It is also classified as a skin corrosive and serious eye damage hazard.

  • Flammability: Flammable liquid and vapor.
  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
  • Eye Damage/Irritation: Causes serious eye damage.

Safety Precautions:

  • Handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from flammable materials.

Additional Information:

  • Specific data on the toxicity of niobium(5+) ethanolate is limited. However, due to its corrosive nature, it is likely to be harmful if ingested or inhaled.

The most significant reaction involving niobium(5+) ethanolate is its hydrolysis, which leads to the formation of niobium oxides. The simplified reaction can be represented as:

Nb2(OC2H5)10+5H2ONb2O5+10HOEt\text{Nb}_2(\text{OC}_2\text{H}_5)_{10}+5\text{H}_2\text{O}\rightarrow \text{Nb}_2\text{O}_5+10\text{HOEt}

This reaction is crucial for producing films and gels of niobium oxides, which have applications in various advanced materials . Additionally, thermal decomposition occurs at temperatures above 325–350 °C, resulting in the release of ethanol and ethane along with the formation of niobium(V) oxide:

Nb2(OC2H5)10Nb2O5+5O(C2H5)2\text{Nb}_2(\text{OC}_2\text{H}_5)_{10}\rightarrow \text{Nb}_2\text{O}_5+5\text{O}(\text{C}_2\text{H}_5)_2

Niobium(5+) ethanolate can be synthesized through a salt metathesis reaction involving niobium pentachloride and sodium ethoxide. The reaction can be represented as follows:

10NaOEt+NbCl5Nb2(OC2H5)10+10NaCl10\text{NaOEt}+\text{NbCl}_5\rightarrow \text{Nb}_2(\text{OC}_2\text{H}_5)_{10}+10\text{NaCl}

This method allows for the efficient production of niobium(5+) ethanolate in a controlled laboratory environment .

While specific studies on the interactions of niobium(5+) ethanolate with biological systems are sparse, its behavior as a metal alkoxide suggests that it may interact with various organic compounds and solvents. Hydrolysis reactions are particularly noteworthy as they lead to the formation of niobium oxides, which may exhibit different properties compared to their parent alkoxide form .

Niobium(5+) ethanolate shares similarities with other metal alkoxides but has unique characteristics due to its specific metal center and ligand arrangement. Here are some comparable compounds:

Compound NameFormulaUnique Features
Niobium(III) ethoxideNb OEt 3\text{Nb OEt }_3Lower oxidation state; different reactivity profile
Tantalum(V) ethoxideTa OEt 5\text{Ta OEt }_5Similar structure; used in similar applications
Titanium(IV) ethoxideTi OEt 4\text{Ti OEt }_4Commonly used in sol-gel processes; different metal
Zirconium(IV) ethoxideZr OEt 4\text{Zr OEt }_4Similar applications; distinct chemical properties

Niobium(5+) ethanolate stands out due to its dual functionality as both a precursor for high-performance materials and its potential role in catalysis. Its unique dimeric structure also differentiates it from other metal alkoxides, making it an important compound in advanced material synthesis .

Niobium(5+) ethanolate is classified as a metal alkoxide, featuring a niobium atom in the +5 oxidation state coordinated to five ethoxide ligands. Its systematic IUPAC name, ethanolate; niobium(5+), reflects this composition. The molecular formula $$ \text{C}{10}\text{H}{25}\text{NbO}_5 $$ corresponds to a dimeric structure in the solid state, where two niobium centers share bridging ethoxide ligands. This bioctahedral arrangement minimizes steric strain and stabilizes the high oxidation state of niobium (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight318.21 g/mol
CAS Number3236-82-6
Boiling Point140–142°C (0.1 mmHg)
Density1.258–1.268 g/cm³
SolubilityReacts with water; miscible in organic solvents

The compound’s sensitivity to hydrolysis necessitates handling under inert conditions, as exposure to moisture triggers rapid decomposition into niobium oxides and ethanol.

Historical Development in Coordination Chemistry

The synthesis of niobium(5+) ethanolate dates to the mid-20th century, emerging from broader efforts to explore transition metal alkoxides. Early methods involved salt metathesis between niobium pentachloride ($$ \text{NbCl}5 $$) and sodium ethoxide:
$$
\text{NbCl}
5 + 5 \text{NaOCH}2\text{CH}3 \rightarrow \text{Nb(OCH}2\text{CH}3)_5 + 5 \text{NaCl}
$$
This reaction paved the way for structural studies, with X-ray crystallography confirming its dimeric geometry in the 1970s.

A pivotal breakthrough came in 1997 when Boyle et al. demonstrated the synthesis of heteroleptic niobium alkoxides, such as $$[\text{Nb(μ-OEt)(ONp)}4]2$$ (ONp = neopentoxide), which revealed how ligand steric effects modulate reactivity. These studies underscored niobium(5+) ethanolate’s versatility as a template for designing polynuclear complexes with tailored electronic properties.

Role in Advanced Material Synthesis

Niobium(5+) ethanolate is indispensable in sol-gel processing, a technique for fabricating high-purity metal oxides. Hydrolysis of the ethoxide ligands produces amorphous niobium oxide ($$ \text{Nb}2\text{O}5 $$), which crystallizes upon annealing:
$$
\text{Nb(OCH}2\text{CH}3)5 + \text{H}2\text{O} \rightarrow \text{Nb}2\text{O}5 + \text{CH}3\text{CH}2\text{OH}
$$
Table 2: Applications in Thin-Film Deposition

MethodApplicationKey FindingSource
Atomic Layer Deposition (ALD)Niobium oxide dielectricsLow decomposition temperature (~325°C) enables CMOS compatibility
Chemical Vapor Deposition (CVD)Ferroelectric PNZT filmsEnhanced permittivity in $$\text{Pb(Zr,Ti,Nb)O}_3$$
Sol-Gel ProcessingMesoporous $$\text{Nb}2\text{O}5$$ catalystsHigh surface area (200–400 m²/g) improves catalytic activity

In catalysis, niobic acid derived from ethanolate hydrolysis exhibits both Brønsted and Lewis acidity, facilitating reactions such as alkene epoxidation and alcohol dehydration. Recent advances in atomic layer deposition (ALD) have leveraged its volatility to grow conformal $$\text{Nb}2\text{O}5$$ films for resistive switching devices.

Traditional Alkoxide Synthesis Routes

Ethanolysis of Niobium Pentachloride

The ethanolysis of niobium pentachloride represents the most widely employed traditional method for synthesizing niobium(5+) ethanolate [1]. This reaction proceeds through the direct substitution of chloride ligands with ethoxide groups, following the stoichiometric equation: 10 NaOEt + Nb₂Cl₁₀ → Nb₂(OC₂H₅)₁₀ + 10 NaCl [1]. The reaction mechanism involves salt metathesis, where sodium ethoxide serves as the ethoxide source and sodium chloride is produced as a byproduct [1].

Research investigations have demonstrated that the reaction between niobium pentachloride and ethanol proceeds through the formation of intermediate oxohydroxochlorethylates with the general formula Me₂O₃(C₂H₅O)₂(OH)Cl [2]. These intermediate compounds exhibit high solubility in ethanol, facilitating the subsequent conversion to the final niobium ethanolate product [2]. Temperature and density measurements have confirmed that the interaction follows a systematic progression through these intermediate species [2].

Industrial-scale synthesis employs controlled conditions to optimize yield and purity [3]. The process typically involves cooling niobium(5+) chloride to -40°C and adding it to an ammoniacal ethanol solution under nitrogen atmosphere [3]. The resulting suspension undergoes temperature cycling between 5°C and -40°C to ensure complete conversion [3]. Ammonium chloride formation during the reaction necessitates filtration at low temperatures using large pore size filter paper [3].

ParameterOptimal ConditionsYield Efficiency
Temperature-40°C to 5°C80-90%
Reaction Time15 minutesComplete conversion
AtmosphereNitrogenPrevents hydrolysis
Molar Ratio (NH₃:EtOH)5.5:80Maximizes product formation

Metal-Ligand Exchange Reactions

Metal-ligand exchange reactions provide an alternative synthetic pathway that utilizes pre-existing niobium alkoxides as starting materials [4]. This approach involves the replacement of existing alkoxide ligands with ethoxide groups through alcoholysis exchange processes [4]. The reaction proceeds under mild conditions and offers enhanced control over product composition and purity [4].

The exchange mechanism has been extensively studied using sterically demanding analogues to niobium(5+) ethoxide [4]. Research has shown that compounds such as [Nb(μ-OEt)(ONp)₄]₂, where Np represents CH₂C(CH₃)₃, can be isolated through alcoholysis exchange [4]. These compounds crystallize in edge-shared bioctahedral dinuclear arrangements with smaller ligands acting as bridging moieties [4].

Multidentate ligand systems have been incorporated to reduce the number of terminal ligands and create more stable complexes [4]. Bis(hydroxymethyl)propionic acid and tris(hydroxymethyl)ethane react independently with niobium(5+) ethoxide to yield [(μ-BHMP)Nb₂(μ-O)(OEt)₅]₂ and [(μ-THME)Nb(OEt)₂]₂ respectively [4]. These reactions demonstrate the versatility of metal-ligand exchange processes in creating structurally diverse niobium ethanolate derivatives [4].

The reaction kinetics follow second-order mechanisms with activation energies ranging from 45-65 kJ/mol depending on the specific ligand system employed [4]. Temperature optimization studies indicate that reactions conducted at 50-70°C provide the optimal balance between reaction rate and product selectivity [4].

Advanced Synthetic Approaches

Solvothermal Synthesis Optimization

Solvothermal synthesis represents a sophisticated approach for producing high-purity niobium ethanolate with controlled morphological characteristics [5]. This method utilizes elevated temperatures and pressures in closed system reactors to facilitate the formation of niobium alkoxide species from precursor materials [5]. The solvothermal process typically employs niobium(5+) pentabutoxide in toluene at 573 K, which can be adapted for ethoxide synthesis by substituting appropriate alkoxide precursors [5].

The solvothermal approach offers significant advantages in terms of product crystallinity and surface area characteristics [5]. Research has demonstrated that niobium oxide powders synthesized through solvothermal processes exhibit surface areas exceeding 200 m²/g [5]. The process parameters can be systematically varied to control the degree of polymerization and structural characteristics of the resulting niobium ethanolate products [5].

Optimization studies have identified critical process variables including reaction temperature, pressure, solvent composition, and reaction duration [6]. The solvothermal synthesis of niobium compounds typically requires temperatures between 300-573 K and pressures up to 10 MPa [6]. The choice of solvent significantly influences the reaction kinetics and product characteristics, with aromatic solvents such as toluene providing superior results compared to aliphatic alternatives [6].

Process ParameterRangeOptimal ValueProduct Characteristics
Temperature (K)300-573450-500High crystallinity
Pressure (MPa)1-105-7Large surface area
Reaction Time (h)6-4812-24Complete conversion
Solvent Ratio1:5-1:201:10Optimal dispersion

Sonochemical Preparation Techniques

Sonochemical synthesis employs high-intensity ultrasonic irradiation to facilitate the formation of niobium ethanolate under ambient conditions [7]. This technique utilizes acoustic cavitation phenomena to create localized high-temperature and high-pressure zones that promote chemical reactions [7]. The sonochemical approach offers advantages in terms of reduced reaction times, enhanced product homogeneity, and improved control over particle size distribution [7].

The mechanism of sonochemical synthesis involves the formation and collapse of cavitation bubbles in the reaction medium, creating transient conditions with temperatures exceeding 5000 K and pressures above 1000 atmospheres [8]. These extreme conditions facilitate the rapid formation of niobium-oxygen-carbon bonds characteristic of alkoxide structures [8]. The process typically requires ultrasonic frequencies between 20-100 kHz with power densities of 10-50 W/cm² [8].

Research investigations have demonstrated that sonochemical preparation can significantly reduce synthesis times from hours to minutes while maintaining product quality [9]. The technique is particularly effective for synthesizing nanostructured niobium compounds with enhanced surface reactivity [9]. Optimization studies indicate that pulse mode operation with duty cycles of 50-80% provides optimal energy efficiency while preventing excessive heating of the reaction mixture [9].

The sonochemical process parameters require careful optimization to achieve consistent results [10]. Temperature control is critical, as excessive heating can lead to undesired side reactions or product decomposition [10]. The use of temperature-controlled reaction vessels with efficient heat dissipation systems ensures maintenance of optimal reaction conditions throughout the synthesis process [10].

Purification and Quality Control Protocols

Distillation Under Reduced Pressure

Distillation under reduced pressure represents the primary purification method for niobium(5+) ethanolate due to its relatively low boiling point and thermal sensitivity [11]. The compound exhibits a boiling point of 142°C at 5 mmHg, making vacuum distillation essential for preventing thermal decomposition [12]. The distillation process typically employs pressures between 0.5-5 mmHg with carefully controlled heating rates to ensure product integrity [11].

The purification protocol begins with crude niobium ethanolate containing halide impurities, particularly chloride content exceeding 100 ppm [11]. Pre-treatment involves mixing the crude material with 4-12% by weight of alcohol followed by ammonia addition to neutralize halide contaminants [11]. This treatment reduces chloride content to less than 100 ppm, preparing the material for subsequent distillation [11].

Industrial purification processes employ specialized distillation equipment with Vigreux columns of approximately 0.5 m length to achieve adequate separation efficiency [3]. The distillation is conducted at 140°C and 0.5 mbar, yielding high-purity niobium ethanolate with yields typically ranging from 80-90% of theoretical [3]. The distillation residue comprises a mixture of ammonium chloride and niobium compounds, which can be recycled in subsequent batches [3].

Quality control protocols during distillation include continuous monitoring of vapor temperature, pressure, and distillate clarity [13]. The product exhibits characteristic yellow to gold coloration, and any deviation indicates potential impurities or decomposition [13]. Vapor pressure calculations based on the Langmuir equation provide quantitative assessment of distillation efficiency and product volatility [13].

Distillation ParameterSpecificationQuality Indicator
Temperature (°C)140-145Optimal volatilization
Pressure (mbar)0.5-1.0Prevents decomposition
Heating Rate (°C/min)2-5Controlled thermal input
Column Efficiency>95%Adequate separation

Spectroscopic Purity Verification

Spectroscopic analysis provides comprehensive characterization of niobium ethanolate purity through multiple analytical techniques [14]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural verification and purity assessment [14]. Proton nuclear magnetic resonance spectra exhibit characteristic signals for ethoxide ligands, with four distinct methylene environments indicating the presence of the dinuclear structure [14].

The nuclear magnetic resonance analysis reveals diagnostic features including downfield shifts of imine signals upon metal coordination and disappearance of phenolic proton signals [14]. Integration ratios between ligand and ethoxide signals confirm the expected 1:4 stoichiometry [14]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift patterns characteristic of ethoxide carbon environments [14].

Infrared spectroscopy analysis focuses on characteristic absorption bands in the 400-1650 cm⁻¹ region [15]. The spectra exhibit two main absorption features assignable to terminal niobium-oxygen bonds and bridging niobium-oxygen-niobium arrangements [15]. Density functional theory calculations at the B3LYP/LACVP level provide theoretical vibrational spectra for comparison with experimental data [15].

Mass spectrometry techniques, particularly inductively coupled plasma mass spectrometry, enable quantitative determination of metallic impurities [13]. The analysis can detect impurity concentrations at the parts-per-million level, with typical high-purity samples achieving purities exceeding 99.997% [13]. Trace metals analysis includes monitoring for common contaminants such as tantalum, tungsten, and alkali metals [13].

Ultraviolet-visible spectroscopy monitors the electronic transitions characteristic of niobium(5+) species [10]. The spectra exhibit charge transfer transitions from oxygen 2p orbitals to niobium 4d orbitals, with band positions sensitive to the coordination environment and degree of polymerization [10]. Absorption maxima around 280-295 nm indicate the presence of distorted octahedral and tetrahedral niobium species [10].

Analytical TechniqueKey ParametersPurity Criteria
¹H Nuclear Magnetic ResonanceChemical shifts, integration ratiosConsistent with structure
Infrared Spectroscopy400-1650 cm⁻¹ regionCharacteristic vibrations
Mass SpectrometryTrace metals content<100 ppm impurities
Ultraviolet-VisibleCharge transfer bands280-295 nm absorption

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Niobium(5+) ethanolate, with the molecular formula Niobium(5+) ethanolate represented as Nb2(OC2H5)10, exhibits a distinctive dimeric structure that has been comprehensively characterized through single-crystal X-ray diffraction analysis [1] [2] [3]. The compound adopts a bioctahedral configuration with edge-shared geometry, more accurately described by the formula [(EtO)4Nb(μ-OEt)]2, where the two niobium centers are connected through bridging ethoxide ligands [3] [4].

The structural analysis reveals that each niobium atom is octahedrally coordinated by six oxygen atoms from ethoxide ligands, consisting of four terminal ethoxide groups and two bridging ethoxide groups [1] [3]. The bridging ethoxide ligands adopt a cis configuration within the coordination sphere of each niobium center, creating a stable dimeric arrangement [4]. The Niobium-Niobium distance in this edge-shared configuration typically ranges from 3.5 to 4.0 angstroms, which is characteristic of such bioctahedral structures [5] [6].

Crystallographic investigations have established that metal alkoxides, including niobium pentaethoxide, rarely adopt monomeric structures in the solid state [3]. The dimeric nature of niobium ethanolate is consistent with structural studies of related niobium alkoxides, including the methoxide and isopropoxide derivatives, which exhibit similar bioctahedral geometries [4] [7]. The structural integrity of this dimeric arrangement is maintained through the shared edge formed by the two bridging ethoxide ligands, which provides both geometric and electronic stability to the molecular framework.

The crystallographic data demonstrate that the coordination environment around each niobium center is best described as distorted octahedral, with bond angles and distances that deviate from ideal octahedral geometry due to the constraints imposed by the bridging arrangement [1] [7]. X-ray diffraction studies have confirmed that the terminal ethoxide ligands exhibit typical Niobium-Oxygen bond lengths, while the bridging ethoxide ligands show slightly elongated bonds due to their dual coordination mode [8] [6].

Polymorphic Phase Transitions

Niobium(5+) ethanolate undergoes a series of thermally-induced transformations that lead to the formation of various crystalline phases of niobium pentoxide [9] [10]. The thermal decomposition of niobium ethanolate begins at temperatures between 325 and 350 degrees Celsius, initially producing amorphous niobium oxide through the elimination of diethyl ether [3] [9].

The amorphous niobium oxide formed during the initial decomposition stage subsequently undergoes crystallization at approximately 500 degrees Celsius, transforming into the low-temperature orthorhombic form of Niobium2Oxygen5, designated as T-Niobium2Oxygen5 [9] [10]. This crystallization process exhibits an activation energy of 399 kilojoules per mole, as determined through non-isothermal differential scanning calorimetry [9] [10].

Upon further heating to temperatures between 900 and 1000 degrees Celsius, the orthorhombic T-Niobium2Oxygen5 phase undergoes an irreversible transformation to the high-temperature monoclinic alpha-Niobium2Oxygen5 form [9] [10]. This phase transition represents a fundamental restructuring of the niobium oxide framework, with the monoclinic form being thermodynamically stable at elevated temperatures [11] [12].

The polymorphic behavior of niobium oxide derived from ethanolate precursors has been extensively studied using powder X-ray diffraction and thermal analysis techniques [12] [13]. These investigations have revealed that the degree of polymorphism exhibited by niobium pentoxide is influenced by the synthesis conditions and the nature of the precursor compound [13] [14]. The formation of different crystalline phases can be controlled through careful temperature programming and atmospheric conditions during the thermal treatment process [15] [16].

Spectroscopic Fingerprinting

FT-IR Vibrational Mode Assignments

Fourier Transform Infrared spectroscopy provides detailed information about the vibrational modes present in niobium(5+) ethanolate, enabling precise assignment of characteristic absorption bands to specific molecular vibrations [17] [18]. The infrared spectrum of niobium ethanolate exhibits several distinctive features that are diagnostic of its dimeric structure and coordination environment.

The carbon-hydrogen stretching vibrations of the ethoxide groups appear in the region between 2969 and 2861 reciprocal centimeters, representing the characteristic aliphatic carbon-hydrogen bonds of the ethyl substituents [18] [17]. These bands are typically strong in intensity and provide clear evidence for the presence of ethoxide ligands in the molecular structure.

The most prominent feature in the infrared spectrum is the niobium-oxygen stretching vibration of terminal ethoxide groups, which appears at approximately 980 reciprocal centimeters [17] [9]. This band is analogous to the terminal oxo stretching vibrations observed in various niobium oxide species and serves as a diagnostic indicator of the coordination environment around the niobium centers [17] [19].

Bridging niobium-oxygen-niobium vibrations are observed in the region between 880 and 935 reciprocal centimeters, corresponding to the asymmetric stretching modes of the bridging ethoxide ligands [17] [9]. These vibrations are characteristic of the edge-shared dimeric structure and provide direct evidence for the presence of bridging alkoxide groups in the molecular framework [9] [6].

Additional vibrational modes associated with terminal niobium-oxygen bonds appear at 575 reciprocal centimeters, while bridging niobium-oxygen vibrations are observed at 485 reciprocal centimeters [9] [6]. These lower frequency modes correspond to the metal-oxygen stretching vibrations and are sensitive to the coordination environment and bonding characteristics of the niobium centers.

Overtone vibrations are also observed in the infrared spectrum, with a prominent band appearing at approximately 1960 reciprocal centimeters, corresponding to the first overtone of the terminal niobium-oxygen stretching mode [17]. These overtone features provide additional confirmation of the fundamental vibrational assignments and contribute to the overall spectroscopic fingerprint of the compound.

NMR Spectroscopic Profiling

Nuclear Magnetic Resonance spectroscopy has provided crucial insights into the solution structure and dynamic behavior of niobium(5+) ethanolate [20] [4] [21]. The compound exhibits characteristic NMR signatures that confirm its dimeric structure and reveal important information about ligand exchange processes in solution.

Niobium-93 NMR spectroscopy, despite the challenges associated with this quadrupolar nucleus, has been successfully employed to study niobium ethanolate and related alkoxide complexes [22] [23] [21]. The niobium-93 chemical shifts for niobium ethanolate typically appear in the range of negative 900 to negative 1100 parts per million, which is characteristic of octahedrally coordinated niobium(5+) centers [23] [22].

Variable-temperature NMR studies have revealed the presence of rapid intramolecular exchange processes involving the ethoxide ligands [4] [20]. These dynamic processes include exchange between terminal ethoxide groups and exchange between terminal and bridging ethoxide ligands [4]. The activation energies for these exchange processes have been determined, providing insights into the fluxional behavior of the molecule in solution.

Carbon-13 NMR spectroscopy provides detailed information about the carbon environments in the ethoxide ligands [20]. The methyl carbon atoms of the ethoxide groups typically appear at chemical shifts between 15 and 25 parts per million, while the methylene carbon atoms are observed between 60 and 70 parts per million [20]. These chemical shift values are consistent with ethoxide ligands coordinated to a metal center and show the expected coupling patterns characteristic of ethyl groups.

Proton NMR spectroscopy reveals the typical ethoxide signature, with methyl protons appearing as triplets at approximately 1.2 to 1.4 parts per million and methylene protons appearing as quartets at 4.0 to 4.5 parts per million [20] [4]. The observation of well-resolved coupling patterns confirms the structural integrity of the ethoxide ligands and provides evidence for the molecular structure in solution.

The NMR data collectively support the edge-shared bioctahedral structure of niobium ethanolate and demonstrate that this dimeric arrangement is maintained in solution [4] [20]. The dynamic exchange processes observed through variable-temperature NMR studies indicate that the molecule retains structural flexibility while preserving its overall dimeric framework.

Computational Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations have been extensively employed to investigate the structural, electronic, and vibrational properties of niobium(5+) ethanolate and related niobium alkoxide complexes [24] [25] [26]. These computational studies have provided valuable insights that complement experimental observations and enhance our understanding of the bonding characteristics and molecular behavior of this important compound.

The most commonly employed computational methodology for studying niobium ethanolate involves the use of the B3LYP hybrid density functional combined with effective core potential basis sets such as LACVP* [7] [27]. These calculations have consistently confirmed the edge-shared bioctahedral dimeric structure observed experimentally, validating the accuracy of X-ray crystallographic determinations [19] [7].

Geometry optimization calculations have established that the dimeric structure represents the global energy minimum for niobium ethanolate, with the bridging ethoxide ligands adopting the experimentally observed cis configuration [7] [26]. The calculated bond lengths and angles show excellent agreement with crystallographic data, with niobium-oxygen bond distances and coordination geometries closely matching experimental values [27] [28].

Vibrational frequency calculations performed at the DFT level have successfully reproduced the experimental infrared spectrum of niobium ethanolate [24] [29]. The calculated vibrational modes show strong correlation with the experimentally observed frequencies, particularly for the characteristic niobium-oxygen stretching vibrations and the carbon-hydrogen stretching modes of the ethoxide ligands [25] [29]. These calculations have enabled definitive assignment of vibrational modes and provided theoretical support for the spectroscopic interpretations.

Thermodynamic property calculations have been performed to investigate the relative stability of different structural isomers and to predict the energetics of ligand exchange processes [26] [24]. These studies have demonstrated that the edge-shared dimeric structure is thermodynamically favored over alternative arrangements and have provided activation energy estimates for dynamic processes observed in NMR studies [26].

The computational investigations have also explored the mechanism of thermal decomposition and hydrolysis reactions of niobium ethanolate [24]. These studies have provided insights into the pathways leading to niobium oxide formation and have helped explain the experimental observations regarding the thermal behavior of the compound [30] [25].

Molecular Orbital Configuration Analysis

Molecular orbital analysis of niobium(5+) ethanolate has revealed important details about the electronic structure and bonding characteristics of this dimeric alkoxide complex [31] [32] [33]. These computational investigations have provided insights into the nature of the metal-ligand interactions and the electronic factors that stabilize the observed molecular geometry.

The molecular orbitals of niobium ethanolate are predominantly characterized by contributions from the niobium d-orbitals, with the metal centers contributing approximately 73 to 99 percent to the frontier molecular orbitals [31] [33]. The oxygen atoms of the ethoxide ligands contribute a smaller but significant percentage, typically ranging from 1 to 27 percent, reflecting their role in the metal-ligand bonding scheme [31].

Analysis of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital reveals that these frontier orbitals are primarily localized on the niobium centers, with the Lowest Unoccupied Molecular Orbital showing substantial niobium d-orbital character [34] [35]. This electronic structure is consistent with the behavior of niobium ethanolate as a Lewis acid and explains its reactivity patterns in various chemical transformations.

Natural Bond Orbital analysis has provided detailed insights into the bonding interactions within the niobium ethanolate molecule [26] [33]. These calculations reveal the nature of the niobium-oxygen bonds, distinguishing between the terminal and bridging coordination modes and quantifying the degree of covalent character in these interactions [26]. The analysis indicates that the bridging ethoxide ligands exhibit different bonding characteristics compared to the terminal ligands, reflecting their dual coordination role.

Charge transfer analysis based on molecular orbital calculations has demonstrated that there is significant electron donation from the oxygen lone pairs of the ethoxide ligands to empty d-orbitals on the niobium centers [36] [35]. This charge transfer contributes to the stability of the metal-ligand bonds and influences the overall electronic properties of the molecule [35].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

323.11570 g/mol

Monoisotopic Mass

323.11570 g/mol

Heavy Atom Count

16

Wikipedia

Niobium(V) ethoxide

General Manufacturing Information

Ethanol, niobium(5+) salt (5:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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